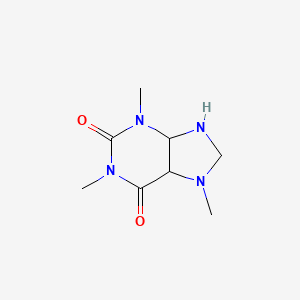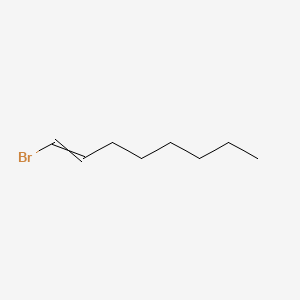
1-Bromo-1-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-octene is an organic compound with the molecular formula C8H15Br. It is a colorless to yellow-brown liquid that is insoluble in water but miscible with ethanol and ether. This compound is used in various organic synthesis processes and serves as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-octene can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine to 1-octene in the presence of a solvent like carbon tetrachloride (CCl4) and light to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 1-octene with hydrogen bromide (HBr) in the presence of a peroxide initiator. This method ensures a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-octene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Reagents like bromine (Br2) or hydrogen bromide (HBr) in the presence of light or a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products:
Substitution: Formation of 1-octanol or other substituted octenes.
Addition: Formation of dibromo-octane or bromo-octane derivatives.
Oxidation: Formation of 1-octanol or octanal.
Applications De Recherche Scientifique
1-Bromo-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-1-octene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with electrophiles, leading to the formation of addition products .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-octene
- 1-Bromo-3-octene
- 1-Bromo-4-octene
- 1-Bromo-5-octene
Comparison: 1-Bromo-1-octene is unique due to the position of the bromine atom and the double bond at the terminal position. This structural feature makes it more reactive in certain types of reactions compared to its isomers. For example, 1-bromo-2-octene and other isomers have different reactivity patterns due to the position of the bromine atom and the double bond .
Propriétés
Numéro CAS |
1119-88-6 |
|---|---|
Formule moléculaire |
C8H15Br |
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-bromooct-1-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3 |
Clé InChI |
WTCSRYZMCHRXLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
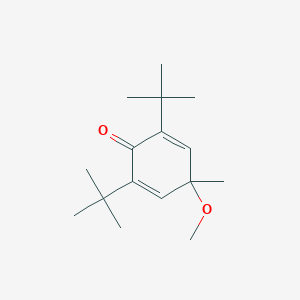

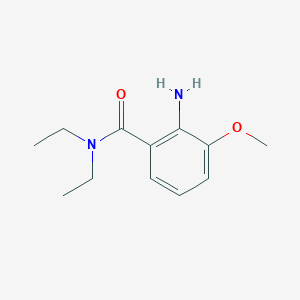
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
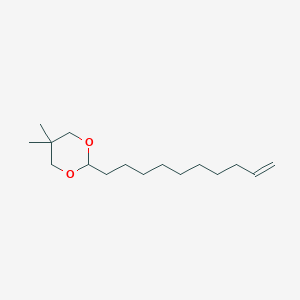
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
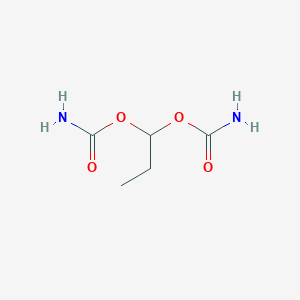
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
